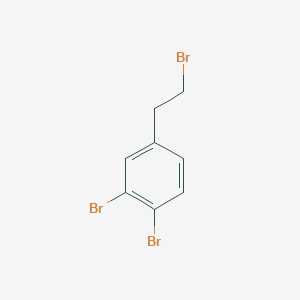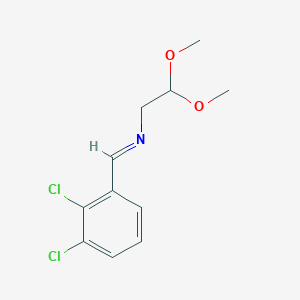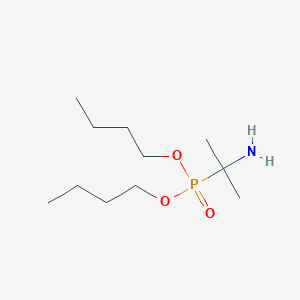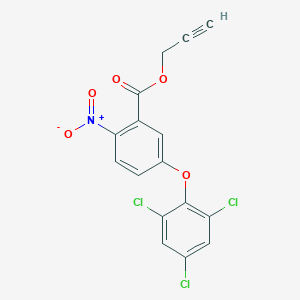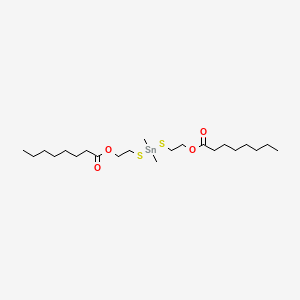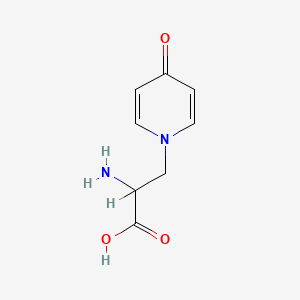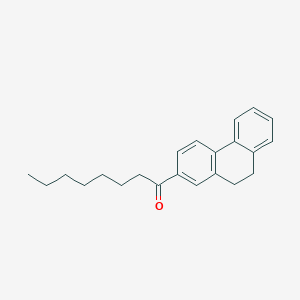![molecular formula C13H19FO3 B14606968 1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol CAS No. 58021-24-2](/img/structure/B14606968.png)
1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol is an organic compound that belongs to the class of alcohols It features a fluorophenyl group, a methoxy group, and a butanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorophenol and 2-methoxy-2-methylpropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride to deprotonate the phenol, followed by the addition of the alkyl halide.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkanes.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may influence biochemical pathways by modulating the activity of its molecular targets, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(4-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol
- 1-[(4-Bromophenyl)methoxy]-2-(methoxymethyl)butan-2-ol
- 1-[(4-Methylphenyl)methoxy]-2-(methoxymethyl)butan-2-ol
Uniqueness
1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Eigenschaften
CAS-Nummer |
58021-24-2 |
|---|---|
Molekularformel |
C13H19FO3 |
Molekulargewicht |
242.29 g/mol |
IUPAC-Name |
1-[(4-fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol |
InChI |
InChI=1S/C13H19FO3/c1-3-13(15,9-16-2)10-17-8-11-4-6-12(14)7-5-11/h4-7,15H,3,8-10H2,1-2H3 |
InChI-Schlüssel |
KELAWPZDYBCJTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COC)(COCC1=CC=C(C=C1)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




